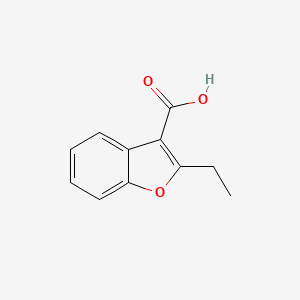

acetic acid CAS No. 42868-89-3](/img/structure/B2384381.png)

[(4-Methylphenyl)amino](oxo)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

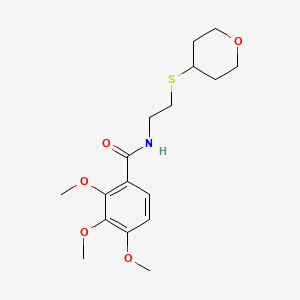

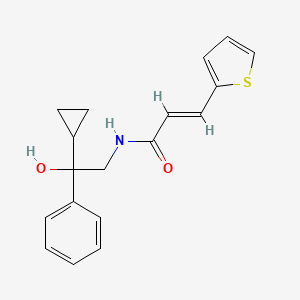

“(4-Methylphenyl)aminoacetic acid” is an organic carboxylic acid . It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Synthesis Analysis

“(4-Methylphenyl)aminoacetic acid” can be prepared by a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride . There are 7 synthesis methods available .

Molecular Structure Analysis

The molecular formula of “(4-Methylphenyl)aminoacetic acid” is C9H9NO3 . Its molecular weight is 179.17 .

Physical And Chemical Properties Analysis

“(4-Methylphenyl)aminoacetic acid” is a white powder . It is insoluble in water . Its melting point is 129 °C (264 °F; 402 K) .

Applications De Recherche Scientifique

Corrosion Inhibition

One of the significant applications of (4-Methylphenyl)aminoacetic acid is as a corrosion inhibitor . It has been used in the synthesis of a novel compound, [4-(3-Amino-4-mehoxy-5-methylphenyl)-1-oxo-1H-phthalaz-2-yl] acetic acid hydrazide (APPH), which has shown promising results in inhibiting the corrosion of low carbon steel in 0.5 M H2SO4 . The inhibition efficiency of APPH increased with concentration and reached about 84% at 0.5 mM at 30 °C .

Protective Film Formation

The compound plays a crucial role in the formation of a protective film on metal surfaces . This is achieved through the different electronic systems; π-bonds systems, free lone pairs on functional groups, and conjugated systems between heterocyclic rings and functional groups .

Chemical Adsorption

The compound is involved in the chemical adsorption process, which is essential in creating a protective layer on metal surfaces . This process involves the sharing or transfer of free lone pairs of electrons from the conjugated site of the inhibitor molecule to the non-complete d orbital on the metal surface .

Physical Adsorption

In addition to chemical adsorption, (4-Methylphenyl)aminoacetic acid also contributes to the physical formation of the protective layer . This is achieved through electrostatic forces between a steel surface charged in one direction and an inhibitor charged in the other direction .

Quantum Chemical Calculation

The compound has been used in quantum chemical calculations . These calculations provide excellent support for experimental data and help in understanding the behavior of the compound at the molecular level .

Life Science Research

The compound is used in life science research . However, the exact applications in this field are not specified in the source.

Safety and Hazards

Orientations Futures

There are extensive studies investigating the potential of “(4-Methylphenyl)aminoacetic acid” across multiple fields, such as medicinal chemistry, agrochemistry, and material science . In medicinal chemistry, it has demonstrated noteworthy properties, including anti-inflammatory, analgesic, and antipyretic effects . Researchers have also explored its potential applications in treating ailments like cancer, diabetes, and other diseases . Within agrochemistry, it has exhibited herbicidal and insecticidal properties . Furthermore, it shows promise in synthesizing new agrochemicals and pesticides .

Mécanisme D'action

Target of Action

It is known that this compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Mode of Action

As an alpha amino acid derivative, it may interact with biological systems in a manner similar to other compounds in this class .

Result of Action

As an alpha amino acid derivative, it may have similar effects to other compounds in this class .

Propriétés

IUPAC Name |

2-(4-methylanilino)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6-2-4-7(5-3-6)10-8(11)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJGVNSLWDCUHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Methylphenyl)amino](oxo)acetic acid | |

CAS RN |

42868-89-3 |

Source

|

| Record name | [(4-methylphenyl)carbamoyl]formic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

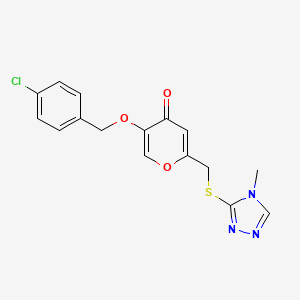

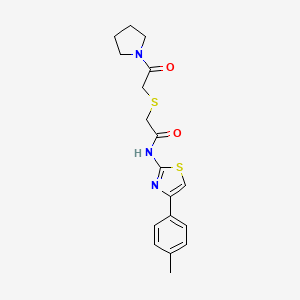

![Methyl 4-((furan-2-ylmethyl)(4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2384302.png)

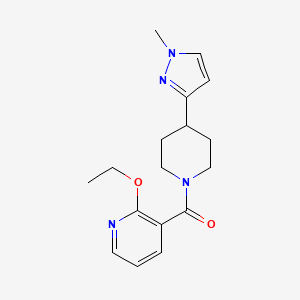

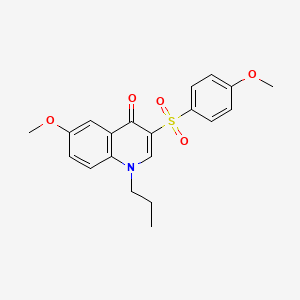

![3-ethyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384315.png)

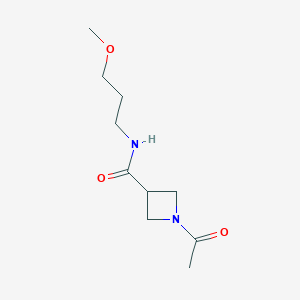

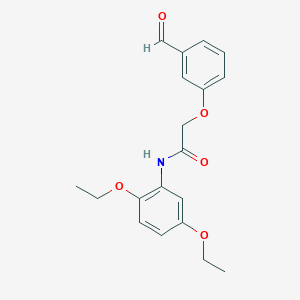

![1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B2384318.png)